molecular formula C12H14FNO4 B2354499 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid CAS No. 1184472-44-3

3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid

Cat. No.: B2354499
CAS No.: 1184472-44-3
M. Wt: 255.245
InChI Key: PEZSGCBQTNYZCL-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid is an organic compound with the molecular formula C12H14FNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl group, and a fluorine atom is substituted at the para position relative to the carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This forms the tert-butoxycarbonyl-protected amino group.

    Fluorination: The fluorine atom is introduced through a substitution reaction, often using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Formation of Benzoic Acid: The final step involves the formation of the benzoic acid moiety, which can be achieved through various methods, including oxidation of a corresponding benzyl alcohol or direct carboxylation of an aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid, yielding the free amino group.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding quinones or reduction to form benzyl alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Deprotection: 3-amino-4-fluorobenzoic acid.

    Oxidation: 4-fluoroquinone derivatives.

    Reduction: 4-fluorobenzyl alcohol derivatives.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds or interacting with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Tert-butoxy)carbonyl]amino}methyl-4-fluorobenzoic acid
  • 3-{[(Tert-butoxy)carbonyl]amino}-4-chlorobenzoic acid
  • 3-{[(Tert-butoxy)carbonyl]amino}-4-bromobenzoic acid

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals, where the fluorine atom can enhance metabolic stability and bioavailability.

Properties

IUPAC Name

4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZSGCBQTNYZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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